4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide
Beschreibung
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C13H9F2NO It is known for its unique structure, which includes a benzamide core substituted with fluorine atoms and a phenylsulfamoyl group
Eigenschaften
Molekularformel |
C19H14F2N2O3S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
4-fluoro-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H14F2N2O3S/c20-14-3-1-13(2-4-14)19(24)22-16-9-11-18(12-10-16)27(25,26)23-17-7-5-15(21)6-8-17/h1-12,23H,(H,22,24) |
InChI-Schlüssel |
QDQKQNDHZSVTFG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzamide: A simpler analog with a single fluorine substitution.
N-(4-Fluorophenyl)benzamide: Similar structure but lacks the sulfamoyl group.
Benzamide, 4-fluoro-N-(1-naphtyl)-: Contains a naphthyl group instead of the phenylsulfamoyl group.
Uniqueness
4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide is unique due to its dual fluorine substitutions and the presence of a phenylsulfamoyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
